N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties. The presence of multiple functional groups, including methoxy, phenyl, and triazole, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Attachment of the Acetamide Moiety: The acetamide group is attached through an amidation reaction, often using an amine and an acyl chloride or anhydride.
Methoxylation: The methoxy groups are introduced through methylation reactions, typically using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions (e.g., temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Unique due to its specific combination of functional groups and triazole ring.
N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanamide: Similar structure but with an ethanamide group instead of acetamide.
N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide: Contains a propionamide group, leading to different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-32-20-11-9-18(10-12-20)15-24-28-29-26(30(24)19-7-5-4-6-8-19)35-17-25(31)27-22-16-21(33-2)13-14-23(22)34-3/h4-14,16H,15,17H2,1-3H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNXEEQLVMOUIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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